2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide typically involves the reaction of heptafluorobutyric anhydride with 2-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Heptafluorobutyric anhydride+2-phenylethylamine→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature and time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with a hydroxyl group instead of an amide group.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylethyl)butanamide is unique due to the presence of both fluorinated and aromatic moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high stability, reactivity, and selectivity.
Properties
CAS No. |
29723-29-3 |
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Molecular Formula |
C12H10F7NO |
Molecular Weight |
317.20 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C12H10F7NO/c13-10(14,11(15,16)12(17,18)19)9(21)20-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21) |
InChI Key |
GLZLEBAUVDLNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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